molecular formula C16H24F6N2O4S2 B12110801 N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B12110801
M. Wt: 486.5 g/mol
InChI Key: MEQUMOPGFLCEGE-UHFFFAOYSA-N
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Description

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a pyridinium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in scientific research and industrial applications due to its versatile nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-octyl-4-metylpyridinium bromide with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Scientific Research Applications

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide stands out due to its high thermal stability and excellent solubility in a wide range of solvents. These properties make it particularly useful in applications requiring robust and versatile ionic liquids .

Biological Activity

N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid that has garnered attention due to its unique chemical properties and potential biological applications. This compound, characterized by a pyridinium cation and a bis(trifluoromethyl)sulfonyl imide anion, exhibits significant biological activity, particularly in antimicrobial applications and interactions with various biomolecules.

  • Molecular Formula: C14H20F6N2O4S2
  • Molecular Weight: Approximately 458.44 g/mol
  • Physical State: Colorless to pale yellow liquid at room temperature
  • Freezing Point: Approximately 12.8°C
  • Electrical Conductivity: 0.19 S/m at 20°C

These properties make N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide suitable for various applications in organic synthesis and as a reagent in biological studies.

The biological activity of N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activities and influence cellular signaling pathways, leading to therapeutic effects or potential toxicity depending on the concentration used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial activity:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)< 1
Escherichia coli< 1

The compound's effectiveness is enhanced by its lipophilicity, which increases with the length of the alkyl chain, allowing for better penetration into bacterial membranes .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide showed comparable efficacy to vancomycin against MRSA strains. The compound exhibited concentration-dependent bactericidal activity, significantly reducing pre-formed biofilms of S. aureus more effectively than traditional antibiotics .
  • Toxicity Assessment : In vitro cytotoxicity studies revealed that while the compound is effective against bacteria, it also poses risks to mammalian cells at higher concentrations. The selectivity index for certain derivatives was above 10, indicating a favorable therapeutic window for further development .

Research Findings

Research into the biological activity of N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has led to several important findings:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity or altering their function, which can be beneficial in therapeutic contexts but may also lead to unintended side effects.
  • Cellular Pathways : Studies suggest that this ionic liquid can influence key cellular pathways involved in inflammation and infection response, making it a candidate for further exploration in drug development.

Properties

Molecular Formula

C16H24F6N2O4S2

Molecular Weight

486.5 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-octylpyridin-1-ium

InChI

InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1

InChI Key

MEQUMOPGFLCEGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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